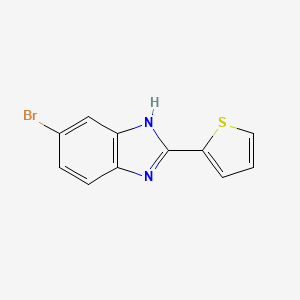

1H-Benzimidazole, 6-bromo-2-(2-thienyl)-

Description

Contextualization of Benzimidazole (B57391) Scaffold Chemistry

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry, renowned for its diverse biological activities. colab.wsnih.govnih.govbenthamdirect.com This versatile framework is a cornerstone in the development of numerous FDA-approved drugs. nih.govmdpi.comresearchgate.net The significance of the benzimidazole nucleus lies in its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov Its structural rigidity and potential for substitution at multiple positions allow for the fine-tuning of its physicochemical and pharmacological properties. nih.gov

The synthesis of benzimidazole derivatives is well-established, with common methods including the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govresearchgate.net These synthetic strategies offer a versatile platform for creating a wide array of substituted benzimidazoles, enabling extensive structure-activity relationship (SAR) studies. nih.govbenthamdirect.com

The Significance of Thienyl and Bromo Substituents in Heterocyclic Frameworks

Thienyl Group: The incorporation of a thienyl (a thiophene (B33073) ring) substituent into a heterocyclic framework often leads to enhanced biological activity. nih.govnih.gov Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the phenyl ring and can participate in various non-covalent interactions. nih.gov The sulfur atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions with biological macromolecules. nih.govnbinno.com This can lead to improved binding affinity and selectivity for target receptors or enzymes. nbinno.com Furthermore, the thienyl moiety can influence the metabolic stability and pharmacokinetic profile of a compound. nih.gov

Bromo Substituent: The introduction of a bromine atom to a heterocyclic scaffold can significantly modulate a molecule's properties. Halogenation is a common strategy in medicinal chemistry to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. The bromo substituent can also influence the electronic properties of the aromatic system through its inductive and resonance effects, thereby affecting the reactivity and binding interactions of the molecule. In some cases, the presence of a halogen atom can block metabolic pathways, leading to an increased half-life of the drug.

Overview of Research Trajectories for Related Compounds

Research on benzimidazole derivatives continues to be an active area of investigation, with a focus on developing new therapeutic agents. Studies on 2,6-disubstituted benzimidazoles have revealed potent antimicrobial and anticancer activities. nih.govrsc.orgnih.govrsc.org For instance, certain N-substituted 6-chloro or 6-nitro-1H-benzimidazole derivatives have demonstrated significant antibacterial and antifungal properties. rsc.orgnih.gov

Furthermore, the combination of a thienyl group with a benzimidazole core has been explored. For example, 2-(5'-nitro-2'-thienyl) benzimidazoles have been synthesized and shown to possess antibacterial and antimycotic activity. nih.gov These findings highlight a research trajectory focused on exploring the synergistic effects of different substituents on the benzimidazole scaffold to develop novel compounds with enhanced biological profiles. Molecular docking studies on related compounds have often been employed to elucidate the molecular basis of their observed inhibitory activities and to guide the design of more potent analogues. rsc.orgnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-thiophen-2-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOKPHKSRPBGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Benzimidazole, 6 Bromo 2 2 Thienyl and Analogues

Classical Approaches to Benzimidazole (B57391) Formation and Functionalization

The foundational methods for benzimidazole synthesis have been established for over a century, with the Phillips-Ladenburg and Weidenhagen reactions being the most prominent.

The Phillips-Ladenburg synthesis , first reported in 1872, involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. nih.govcolab.wsresearchgate.net This method is broadly applicable for the synthesis of 2-substituted benzimidazoles. For instance, the reaction of an o-phenylenediamine with an appropriate carboxylic acid in the presence of a dilute mineral acid like hydrochloric acid can furnish the desired benzimidazole. nih.gov While effective for many aliphatic acids, the reaction with aromatic acids may require higher temperatures, sometimes in a sealed tube, to achieve good yields. nih.govcolab.ws

The Weidenhagen synthesis offers an alternative route, utilizing the reaction of an o-phenylenediamine with an aldehyde or ketone. nih.govrsc.org This condensation is typically carried out in the presence of an oxidizing agent, such as a cupric salt (e.g., copper(II) acetate), in an alcoholic or aqueous solution. nih.govrsc.org The reaction proceeds through an intermediate benzimidazoline, which is then oxidized to the final benzimidazole. colab.ws

These classical methods have been adapted for the synthesis of bromo-substituted benzimidazoles. For example, the condensation of a bromo-substituted o-phenylenediamine with a suitable carboxylic acid or aldehyde can yield the corresponding bromo-benzimidazole derivative. researchgate.net However, these traditional methods often necessitate harsh reaction conditions, such as high temperatures and the use of strong acids, which can lead to the generation of byproducts and may not be compatible with sensitive functional groups. researchgate.net

Targeted Synthesis of 6-bromo-2-(2-thienyl)-1H-Benzimidazole Precursors

The primary precursor for the synthesis of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- is 4-bromo-1,2-phenylenediamine . This key intermediate can be synthesized from 1,2-diaminobenzene through a process of acetylation, followed by bromination and subsequent alkaline hydrolysis.

The synthesis of the target compound is then typically achieved through the condensation of 4-bromo-1,2-phenylenediamine with 2-thiophenecarboxaldehyde . This reaction, when carried out, generally results in the formation of a mixture of two constitutional isomers: 5-bromo-2-(2-thienyl)-1H-benzimidazole and the desired 6-bromo-2-(2-thienyl)-1H-benzimidazole. Research has shown that the reaction of 1,2-diamino-4-bromobenzene with 2-thiophenecarboxaldehyde can produce the 5-bromo and 6-bromo isomers in an approximate 3:2 ratio. The separation of these isomers is a critical step and is often accomplished using chromatographic techniques, such as column chromatography on silica (B1680970) gel.

Key Cyclization and Derivatization Strategies for the Benzimidazole Core

The cyclization of 4-bromo-1,2-phenylenediamine with 2-thiophenecarboxaldehyde is a pivotal step in forming the benzimidazole core. Various reagents and conditions can be employed to promote this cyclization. For instance, the reaction can be carried out in a suitable solvent like ethanol (B145695), and the use of a mild catalyst can facilitate the reaction.

Once the 6-bromo-2-(2-thienyl)-1H-benzimidazole core is synthesized, further derivatization can be performed to introduce various functional groups. A common site for derivatization is the nitrogen atom of the imidazole (B134444) ring. N-alkylation can be achieved by reacting the benzimidazole with alkyl halides in the presence of a base. For example, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been prepared from the corresponding 6-substituted 1H-benzimidazoles and substituted halides using potassium carbonate. nih.gov This approach allows for the introduction of a wide range of substituents, enabling the synthesis of a library of analogues for further studies. nih.govresearchgate.netresearchgate.net

Palladium-Catalyzed Coupling Reactions in Benzimidazole Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of benzimidazoles, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

One notable application is in the functionalization of the bromo-substituted benzimidazole ring. The bromine atom on the 6-position of the benzimidazole core can serve as a handle for various palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of aryl or heteroaryl groups at the 6-position by coupling the bromo-benzimidazole with a suitable boronic acid. For example, the Suzuki-Miyaura cross-coupling of a protected 5-bromo-2-nitrophenyl-benzimidazole with aryl boronic acids has been successfully demonstrated. nih.gov

Furthermore, palladium catalysis can be employed in the direct C-H activation and arylation of the benzimidazole core itself, providing an alternative route for derivatization. An efficient palladium-catalyzed strategy for the synthesis of 2(2'-biphenyl)benzimidazoles through regioselective C-H bond activation has been reported. rsc.org

Green Chemistry Principles in Benzimidazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods for benzimidazoles, aligning with the principles of green chemistry. These approaches aim to reduce the use of hazardous solvents and reagents, minimize waste generation, and improve energy efficiency.

One strategy involves the use of alternative reaction media. Water has been explored as a green solvent for the synthesis of 1,2-disubstituted benzimidazoles, demonstrating advantages in terms of yield and ease of work-up. rsc.org Microwave-assisted synthesis has also gained traction as a green technique, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.orgmdpi.com For instance, microwave irradiation has been successfully used in the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov

The use of heterogeneous and reusable catalysts is another key aspect of green benzimidazole synthesis. Catalysts such as ammonium (B1175870) chloride and supported gold nanoparticles have been employed to promote the condensation of o-phenylenediamines with aldehydes under milder and more environmentally benign conditions. researchgate.net The use of solid supports like montmorillonite (B579905) K10 has also been reported for the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, offering a sustainable approach. nih.gov

Process Optimization and Scalability Considerations in Laboratory Synthesis

The transition from laboratory-scale synthesis to larger-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- and its analogues, several factors need to be considered.

Optimization of the initial condensation reaction between 4-bromo-1,2-phenylenediamine and 2-thiophenecarboxaldehyde is crucial. This includes fine-tuning the solvent, catalyst, temperature, and reaction time to maximize the yield of the desired 6-bromo isomer and facilitate its separation from the 5-bromo isomer.

For scalability, one-pot reactions are highly desirable as they reduce the number of unit operations and minimize waste. The development of scalable synthetic methods for related bipyridinyl benzimidazole derivatives has demonstrated the feasibility of kilogram-scale production through optimized Suzuki-Miyaura coupling and controlled oxidation reactions. The synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole has also been achieved on a multi-gram scale using a sustainable approach. nih.gov

The choice of purification method is also a critical consideration for large-scale synthesis. While column chromatography is effective at the lab scale for separating isomers, it may not be practical for large quantities. Alternative purification techniques such as crystallization or selective precipitation may need to be developed and optimized.

Chemical Reactivity and Transformation Studies of 1h Benzimidazole, 6 Bromo 2 2 Thienyl

Reactivity of the Benzimidazole (B57391) Nitrogen Atoms

The benzimidazole ring contains two nitrogen atoms, one of which is part of a secondary amine (N-H) and the other a tertiary amine integrated into the aromatic system. The N-H group is the primary site for reactions such as alkylation and acylation.

N-Alkylation: The nitrogen atom of the benzimidazole ring can be readily alkylated using various alkyl halides in the presence of a base. rsc.org This reaction is a common strategy to introduce diverse substituents at the N-1 position, which can significantly influence the molecule's biological and physical properties. rsc.org For instance, the N-alkylation of related 2-arylbenzimidazoles has been achieved using conventional heating or microwave irradiation, with the latter often providing higher yields in shorter reaction times. rsc.org A study on the synthesis of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated the use of ethyl bromide in an ice bath and other bromoalkanes at room temperature to achieve N-alkylation. rsc.org

N-Acylation: In addition to alkylation, the benzimidazole nitrogen can undergo acylation. For example, the acylation of 2-amino-6-bromobenzothiazole, a related heterocyclic system, has been reported using a standard method to yield the corresponding acetamide. acs.org This suggests that 1H-benzimidazole, 6-bromo-2-(2-thienyl)- would likely undergo similar reactions with acylating agents like acyl chlorides or anhydrides.

Table 1: Representative N-Alkylation Reactions of Benzimidazole Derivatives

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Arylbenzimidazole | Alkyl halide | Not specified | Not specified | Microwave irradiation | N-Alkylated 2-arylbenzimidazole | Improved yields | rsc.org |

| 2-(Substituted phenyl)-1H-benzimidazole | Ethyl bromide | Not specified | Not specified | Ice bath | N-Ethyl-2-(substituted phenyl)-1H-benzimidazole | Not specified | rsc.org |

| 2-(Substituted phenyl)-1H-benzimidazole | C3-C7 Bromoalkanes | Not specified | Not specified | Room temperature | N-Alkyl-2-(substituted phenyl)-1H-benzimidazole | Not specified | rsc.org |

| 5-bromo-2-(2-nitrophenyl)-1H-benzimidazole | Benzyl (B1604629) bromide | NaH | Dry THF | Reflux (70 °C) | 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | Not specified | gamry.com |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of the benzimidazole system are influenced by the directing effects of the existing substituents. The benzimidazole moiety itself is generally considered to be activating and ortho, para-directing. However, the bromo substituent at the 6-position is a deactivating but ortho, para-directing group.

Common EAS reactions include nitration, halogenation, and sulfonation. capes.gov.brals-japan.com For 1H-benzimidazole, 6-bromo-2-(2-thienyl)-, the incoming electrophile would be directed to the positions ortho and para to the activating benzimidazole ring system, and ortho and para to the bromo group. The positions available for substitution on the benzene ring are C4, C5, and C7. The directing effects would likely favor substitution at the C-4 and C-7 positions.

For example, the nitration of benzene derivatives typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. instras.com Similarly, halogenation can be achieved using elemental halogens in the presence of a Lewis acid catalyst like FeBr₃ for bromination or AlCl₃ for chlorination. capes.gov.brinstras.com

Reactions at the 2-Thienyl Moiety

The 2-thienyl group attached to the benzimidazole ring is also susceptible to electrophilic substitution reactions. The thiophene (B33073) ring is more reactive towards electrophiles than benzene. Electrophilic substitution on a 2-substituted thiophene ring generally occurs at the C5 position.

Reactions such as bromination of the thiophene ring can be carried out under specific conditions. For instance, the synthesis of 2-(5-bromo-2-thienyl)benzoxazole, a structurally similar compound, has been reported, indicating that the thiophene ring can be selectively halogenated. nih.gov

Transformations Involving the Bromo Substituent

The bromo substituent on the benzimidazole ring is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org The Suzuki coupling of 6-bromo-2-substituted benzimidazoles with various arylboronic acids has been used to synthesize a range of 6-aryl-2-substituted benzimidazoles. gamry.comresearchgate.net For example, the coupling of N-protected-5-bromo-2-nitrophenyl-benzimidazole with aryl boronic acids has been achieved with yields up to 81%. gamry.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. nih.gov It is a versatile method for synthesizing aryl amines and has been applied to various heterocyclic systems. nih.govsemanticscholar.org The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov This methodology could be used to introduce a variety of amino groups at the 6-position of the benzimidazole core.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, to form a carbon-carbon bond. libretexts.org This reaction would allow for the introduction of alkyne functionalities at the 6-position of the benzimidazole ring, which can be further functionalized. The reactivity in Sonogashira coupling generally follows the order I > Br > Cl for the halide. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Benzimidazoles and Related Heterocycles

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | N-protected-5-bromo-2-nitrophenyl-benzimidazole | Aryl boronic acids | Pd(OAc)₂ / PPh₃ | 6-Aryl-2-(2-nitrophenyl)benzimidazole derivative | Up to 81% | gamry.com |

| Suzuki-Miyaura | 2'-Bromo-2-aryl benzothiazole | Boronic acid derivatives | Pd₂(dba)₃ | 2'-Aryl-2-aryl-benzothiazole | Up to 99% | researchgate.net |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Cyclic amines | Palladium catalyst | 6-Cyclic amino-2-chloroquinoline | Not specified | semanticscholar.org |

| Buchwald-Hartwig | Unprotected bromoimidazoles | Various amines | Pd precatalyst with tBuBrettPhos ligand | Aminoimidazoles | Moderate to excellent | nih.gov |

| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkynes | Palladium catalyst | Alkynylpyridines | Good yields | researchgate.net |

Heterocyclic Ring Opening and Rearrangement Studies

Ring Opening: The benzimidazole ring is generally stable. However, under harsh conditions, such as strong acidic or basic hydrolysis or oxidative cleavage, ring opening can occur. For instance, oxidative degradation of benzimidazole fungicides has been observed under photoperoxidation conditions (UV/H₂O₂). nih.gov Reductive cleavage of the benzimidazole ring is less common but could potentially be achieved under specific reducing conditions. researchgate.net

Redox Chemistry of the Benzimidazole System

The redox behavior of 1H-benzimidazole, 6-bromo-2-(2-thienyl)- is of interest, particularly for applications in materials science where electron transfer properties are crucial. The redox properties can be studied using techniques like cyclic voltammetry. gamry.comlibretexts.org

Oxidation: The benzimidazole ring can be oxidized, although it is generally resistant to mild oxidizing agents. The susceptibility to oxidation can be influenced by the substituents on the ring. The presence of the electron-rich thienyl group might influence the oxidation potential of the molecule. Metal-free oxidative synthesis of benzimidazole compounds has been reported through dehydrogenative coupling, indicating the accessibility of oxidized intermediates. rsc.org

Reduction: The benzimidazole ring is generally resistant to reduction. However, specific functional groups on the scaffold can be reduced. For instance, if a nitro group were introduced onto the benzene ring, it could be selectively reduced to an amino group using reagents like iron in acetic acid or sodium dithionite. nih.gov

The electrochemical behavior of benzimidazole derivatives can be investigated to determine their redox potentials. Cyclic voltammetry studies on related systems, such as 2-aryl benzothiophenes, have been used to elucidate reaction mechanisms involving radical intermediates generated through electrochemical reduction. xmu.edu.cn Such studies on 1H-benzimidazole, 6-bromo-2-(2-thienyl)- would provide valuable insights into its electron-donating or -accepting capabilities.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 1h Benzimidazole, 6 Bromo 2 2 Thienyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms attached to the bromine and nitrogen atoms, as well as the carbons of the thiophene (B33073) ring, are expected to have distinct and predictable chemical shifts. For instance, in related 2-substituted benzimidazoles, the C2 carbon of the benzimidazole (B57391) ring typically appears around 151 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- in DMSO-d₆ (Based on data from analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzimidazole NH | ~12.5-13.0 (broad s) | - |

| Benzimidazole H-4 | ~7.6-7.8 (d) | ~115-120 |

| Benzimidazole H-5 | ~7.3-7.5 (dd) | ~125-130 |

| Benzimidazole H-7 | ~7.8-8.0 (d) | ~118-123 |

| Thiophene H-3' | ~7.2-7.4 (dd) | ~128-130 |

| Thiophene H-4' | ~7.1-7.3 (t) | ~127-129 |

| Thiophene H-5' | ~7.6-7.8 (dd) | ~129-131 |

| Benzimidazole C-2 | - | ~148-152 |

| Benzimidazole C-4 | - | ~115-120 |

| Benzimidazole C-5 | - | ~125-130 |

| Benzimidazole C-6 | - | ~115-120 (C-Br) |

| Benzimidazole C-7 | - | ~118-123 |

| Benzimidazole C-8 | - | ~135-140 |

| Benzimidazole C-9 | - | ~140-145 |

| Thiophene C-2' | - | ~130-135 |

| Thiophene C-3' | - | ~128-130 |

| Thiophene C-4' | - | ~127-129 |

| Thiophene C-5' | - | ~129-131 |

Note: The predicted values are estimates and may vary based on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'dd' denotes doublet of doublets.

Advanced Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-. nih.gov Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap detector would be employed.

The expected monoisotopic mass of C₁₁H₇BrN₂S can be calculated with high precision. HRMS analysis of related benzimidazole derivatives has shown characteristic fragmentation patterns, which would be expected for the title compound as well. rsc.org These fragmentation patterns, involving the cleavage of the benzimidazole or thiophene rings, provide further structural confirmation.

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₁₁H₇BrN₂S

| Ion | Calculated m/z |

| [M+H]⁺ | 278.9695 |

| [M+Na]⁺ | 300.9514 |

| [M+K]⁺ | 316.9253 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Molecular Vibrations

The FTIR spectrum of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- is expected to exhibit characteristic absorption bands. The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. nih.gov The C=N stretching vibration of the benzimidazole ring is expected around 1620 cm⁻¹. rsc.org Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-Br stretching vibration will appear in the lower frequency region, typically below 700 cm⁻¹. The vibrations of the thiophene ring will also give rise to characteristic bands. For instance, studies on 2-(Thiophen-2-yl)-1H-benzo[d]imidazole (TBI) have provided detailed assignments of its vibrational modes. researchgate.net

Raman spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information. The Raman spectrum would be useful in identifying the vibrations of the aromatic rings and the C-S bond of the thiophene moiety. Studies on 5-bromo-1H-benzimidazole have utilized Raman spectroscopy in conjunction with DFT calculations to assign vibrational modes. dergipark.org.tr

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3400-3200 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| C=N Stretch (Benzimidazole) | ~1620 | Moderate |

| C=C Stretch (Aromatic) | 1600-1450 | Strong |

| C-S Stretch (Thiophene) | ~700-600 | Moderate |

| C-Br Stretch | < 700 | Moderate |

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions within the molecule. The conjugated π-system of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- is expected to give rise to distinct absorption and emission spectra.

The UV-Vis absorption spectrum of the parent 1H-benzimidazole shows characteristic absorption bands around 243, 274, and 279 nm in ethanol (B145695). nist.gov The introduction of the bromo and thienyl substituents is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. For many 2-substituted benzimidazoles, strong absorption bands are observed in the range of 300-350 nm, corresponding to π→π* transitions. amazonaws.com

Fluorescence spectroscopy can provide insights into the emissive properties of the molecule. While the parent benzimidazole has a relatively low fluorescence quantum yield, substitution can significantly enhance fluorescence. researchgate.net The emission spectrum is generally a mirror image of the absorption spectrum and exhibits a Stokes shift. The fluorescence properties of benzimidazole derivatives are often sensitive to the solvent polarity and pH. researchgate.net

Table 4: Predicted Electronic Spectroscopy Data for 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-

| Parameter | Predicted Value |

| UV-Vis Absorption Maxima (λ_max) | ~310-360 nm |

| Molar Absorptivity (ε) | High (due to extended conjugation) |

| Fluorescence Emission Maximum (λ_em) | Expected in the blue-green region |

| Stokes Shift | Moderate to large |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. Obtaining a suitable single crystal of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

The crystal structure of a very similar compound, 5-bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, has been determined. nih.gov This structure reveals a planar benzimidazole moiety and provides detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the packing of the molecules in the crystal lattice. It is expected that the title compound will also exhibit a planar benzimidazole core with the thiophene ring likely twisted out of this plane to some extent.

Table 5: Expected Crystal Data Parameters for 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- (Based on data from analogous compounds)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Circular Dichroism Spectroscopy (if chiral derivatives are studied)

Circular Dichroism (CD) spectroscopy is a vital technique for the stereochemical analysis of chiral molecules. While 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- itself is achiral, the introduction of a chiral center, for instance by N-alkylation with a chiral substituent, would render the molecule chiral.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For chiral benzimidazole derivatives, the CD spectrum would provide information about the absolute configuration of the stereogenic centers. Studies on chiral benzimidazole C-nucleoside analogs have demonstrated the utility of CD in assigning anomeric configurations. nih.gov If chiral derivatives of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- were synthesized, their CD spectra would be crucial for confirming their enantiopurity and assigning their absolute stereochemistry. The Cotton effects observed in the CD spectrum would correspond to the electronic transitions identified by UV-Vis spectroscopy.

Theoretical and Computational Chemistry Investigations of 1h Benzimidazole, 6 Bromo 2 2 Thienyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can perform geometric optimization to find the most stable conformation of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-. researchgate.netresearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles. For instance, studies on similar 1,2-disubstituted benzimidazoles show that calculated geometric parameters are often in close agreement with experimental data from X-ray diffraction. nih.gov

Table 1: Predicted Optimized Geometrical Parameters and Electronic Properties from DFT Calculations (Note: This data is predictive, based on calculations performed on analogous benzimidazole (B57391) structures like 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole and N-Butyl-1H-benzimidazole using the B3LYP/6-311++G(d,p) method). researchgate.netsemanticscholar.org

| Parameter | Predicted Value | Description |

| C=N Bond Length (imidazole) | ~1.38 Å | The length of the double bond between carbon and nitrogen in the imidazole (B134444) ring. |

| C-Br Bond Length | ~1.90 Å | The length of the bond between the benzene (B151609) ring carbon and the bromine atom. |

| Dihedral Angle (Benzimidazole-Thienyl) | 10° - 45° | The twist angle between the planes of the benzimidazole and thienyl ring systems. researchgate.net |

| Dipole Moment (µ) | ~2.0 - 4.5 D | A measure of the molecule's overall polarity, influenced by the bromo and thienyl substituents. nih.govniscpr.res.in |

| Total Energy | Varies with basis set | The calculated total electronic energy of the optimized structure. niscpr.res.in |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations can model the conformational flexibility of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-, particularly the rotation around the single bond connecting the benzimidazole and thienyl rings. This allows for a thorough exploration of the potential energy surface and identification of the most stable and accessible conformers in different environments.

MD is also crucial for studying intermolecular interactions in condensed phases. By simulating a system containing multiple molecules, researchers can observe and quantify non-covalent interactions that govern crystal packing and self-assembly. nih.gov For this compound, key interactions would include:

Hydrogen Bonding: The N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the lone pair on the other imidazole nitrogen can act as an acceptor, leading to the formation of chains or dimers. nih.gov

π-π Stacking: The aromatic benzimidazole and thienyl rings can engage in π-π stacking interactions, contributing to the stability of aggregates.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms on adjacent molecules.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating reaction mechanisms at a molecular level. For 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-, these studies can predict the most likely pathways for various chemical transformations. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies (ΔG‡), and determine reaction enthalpies (ΔGreaction). nih.gov

Potential reaction mechanisms that can be investigated include:

Electrophilic Substitution: Predicting the regioselectivity of electrophilic attack on the benzimidazole or thienyl rings.

N-Alkylation/Arylation: Modeling the reaction at the N-H position of the imidazole ring, a common site for derivatization in benzimidazoles. nih.gov

Radical Scavenging: Benzimidazole derivatives have been studied for their antioxidant properties. nih.gov Computational studies can determine the preferred mechanism, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SPLET), or Radical Adduct Formation (RAF), by calculating the corresponding reaction enthalpies in different media. nih.gov

These theoretical investigations can rationalize experimentally observed outcomes or predict the feasibility of new synthetic routes, saving significant time and resources in the laboratory. rsc.org

Computational Spectroscopy: Prediction of NMR, IR, and UV-Vis Spectra

Computational methods allow for the accurate prediction of various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net Comparing calculated shifts with experimental data helps in the unambiguous assignment of all proton and carbon signals in the molecule. nih.govresearchgate.net Calculations can be performed for the molecule in the gas phase or in various solvents using solvation models. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. niscpr.res.inrsc.org This allows for the assignment of key vibrational modes, such as the N-H stretch, C=N stretch, and aromatic C-H bending, which helps in confirming the molecular structure. rsc.orgresearchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental results. niscpr.res.in

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net These calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The analysis of the molecular orbitals involved in these electronic transitions (e.g., π→π*) provides insight into the nature of the chromophore. researchgate.netsemanticscholar.org

Table 2: Predicted Spectroscopic Data for 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- (Note: Predicted values are based on published data for structurally similar benzimidazole derivatives). nih.govresearchgate.netrsc.orgekb.eg

| Spectrum | Parameter | Predicted Value/Range | Assignment |

| ¹H NMR | Chemical Shift (δ) | 12.5 - 13.0 ppm | Imidazole N-H proton |

| Chemical Shift (δ) | 7.0 - 8.0 ppm | Aromatic and Thienyl protons | |

| ¹³C NMR | Chemical Shift (δ) | ~150 ppm | Imidazole C=N carbon |

| Chemical Shift (δ) | 110 - 145 ppm | Aromatic and Thienyl carbons | |

| IR | Wavenumber (cm⁻¹) | ~3400 - 3300 cm⁻¹ | N-H stretching vibration |

| Wavenumber (cm⁻¹) | ~1625 cm⁻¹ | C=N stretching vibration | |

| UV-Vis | λmax | ~210 nm, ~280-320 nm | π→π* transitions within the conjugated system |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical for understanding the electronic behavior of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-.

HOMO: This orbital acts as the electron donor. Its energy level is related to the ionization potential and indicates the molecule's nucleophilic or electron-donating capability. pku.edu.cnlibretexts.org The regions of the molecule with high HOMO density are the most likely sites for electrophilic attack.

LUMO: This orbital acts as the electron acceptor. Its energy level is related to the electron affinity and indicates the molecule's electrophilic or electron-accepting capability. pku.edu.cnlibretexts.org The regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. niscpr.res.in A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. This gap is also linked to the electronic absorption properties of the molecule. researchgate.net

DFT calculations are routinely used to determine the energies of the HOMO and LUMO and to visualize their distribution across the molecular framework. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties (Note: Values are illustrative, based on DFT calculations for similar benzimidazole derivatives). nih.govresearchgate.net

| Parameter | Functional: CAM-B3LYP | Functional: B3LYP | Description |

| E_HOMO | ~ -6.5 eV | ~ -5.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| E_LUMO | ~ -1.5 eV | ~ -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | ~ 5.0 eV | ~ 3.8 eV | E_LUMO - E_HOMO; indicates kinetic stability and reactivity. |

Solvation Models and Environmental Effects on Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational solvation models are used to simulate these effects. The Polarizable Continuum Model (PCM), and its integral equation formalism variant (IEFPCM), are among the most widely used implicit solvation models. researchgate.netresearchgate.net

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of molecular properties in different solvents, providing a more realistic comparison with experimental data obtained in solution. researchgate.net

Solvation models are used to study:

Changes in Geometry and Stability: The presence of a solvent can alter the preferred conformation and relative stability of different isomers or tautomers.

Spectroscopic Shifts: The solvent can cause shifts in NMR chemical shifts (solvatochromic shifts) and, more prominently, in UV-Vis absorption maxima. researchgate.net

Reactivity: Solvent polarity can affect reaction rates and equilibria by differentially stabilizing the reactants, transition states, and products.

By performing calculations in solvents of varying polarity (e.g., chloroform, DMSO, water), researchers can predict how the electronic and spectroscopic properties of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- will change in different chemical environments. researchgate.netresearchgate.net

Mechanistic Biological Activity Research in Vitro Studies Only of 1h Benzimidazole, 6 Bromo 2 2 Thienyl

In Vitro Enzyme Inhibition and Activation Studies

No studies detailing the inhibitory or activation effects of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- on specific enzymes have been found. While many benzimidazole (B57391) derivatives are known to inhibit enzymes such as cyclooxygenases (COX), kinases, and xanthine (B1682287) oxidase, data such as IC₅₀ or Kᵢ values for this particular compound are not published. nih.govresearchgate.net

Receptor Binding Assays and Ligand-Target Interactions (In Vitro)

There is no available data from in vitro receptor binding assays for 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-. Such assays are crucial for determining a compound's affinity and selectivity for specific biological receptors, and key parameters like dissociation constants (Kd) have not been reported. While some benzimidazoles have been identified as antagonists for receptors like the bradykinin (B550075) B1 receptor, the interaction of this specific compound with any receptor remains uncharacterized. nih.gov

Mechanistic Investigations of Cellular Pathway Modulation (In Vitro Cell Line Studies)

No research has been published on the effects of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- on cellular pathways in in vitro cell line models. Studies that would elucidate its impact on signaling cascades, apoptosis, or cell cycle regulation are absent from the current body of scientific literature. researchgate.net

Protein-Ligand Interaction Profiling

Specific protein targets for 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- have not been identified. Computational docking studies or experimental techniques like X-ray crystallography that could reveal its binding mode and interactions with proteins have not been reported for this compound.

Structure-Based Design Principles Applied to Benzimidazole Derivatives (focused on in vitro target interaction)

While structure-activity relationship (SAR) studies are common for the benzimidazole class, none specifically address how the combination of a 6-bromo and a 2-(2-thienyl) substituent on the benzimidazole core influences target interaction. nih.govnih.gov The electronic and steric effects of these specific groups on binding affinity and selectivity have not been explored in the context of a defined biological target.

High-Throughput Screening Methodologies for Biological Activity Identification

There is no indication that 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- has been included in high-throughput screening (HTS) campaigns to identify potential biological activities. HTS is a common starting point for drug discovery, but results for this compound are not available in public screening databases.

Applications and Advanced Functional Materials Research of 1h Benzimidazole, 6 Bromo 2 2 Thienyl

Luminescent and Optoelectronic Applications

The inherent photophysical properties of the 2-(2-thienyl)benzimidazole scaffold make it a strong candidate for luminescent and optoelectronic applications. The extended π-conjugated system spanning the thiophene (B33073) and benzimidazole (B57391) rings facilitates efficient light absorption and emission.

Detailed Research Findings: Derivatives of 2-(2-thienyl)benzimidazole are known to be highly fluorescent. tandfonline.com The introduction of different substituents onto the benzimidazole or thiophene rings allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yields. For instance, pyrene-benzimidazole derivatives exhibit a systematic red-shift in their maximum absorption wavelength as the number of benzimidazole units increases, which is attributed to extended conjugation. mdpi.com

In the solid state, these molecules often exhibit broadened absorption spectra. mdpi.com Some benzimidazole derivatives, particularly those designed with donor-acceptor structures, can emit blue light with significant quantum yields, making them suitable for use as emitters in Organic Light Emitting Diodes (OLEDs). mdpi.comrsc.org For example, a discrete organosulfur molecule incorporating a benzimidazol-2-thione structure emits in the near-blue region with a quantum yield of 17.82% in its crystalline state. rsc.org

The optoelectronic potential of benzimidazole derivatives is also demonstrated in their use as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). Ruthenium complexes of 2-(2′-pyridyl)benzimidazole, a structurally related compound, have been synthesized and studied for this purpose. rsc.org Although the efficiency of these initial devices was modest, the research confirmed that electron injection into the TiO₂ conduction band occurs rapidly, a critical requirement for effective photosensitizers. rsc.org The bromo- and thienyl-substituents on 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- are expected to modulate the HOMO-LUMO energy levels, potentially enhancing performance in such optoelectronic devices.

Table 7.1.1: Photophysical Properties of Related Benzimidazole Derivatives

| Compound/System | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Application Note |

|---|---|---|---|---|

| Pyrene-Benzimidazole (Compound A) mdpi.com | 347, 390, 412 | 436, 461 | 0.61 | Blue emitter for OLEDs |

| Pyrene-bis(Benzimidazole) (Compound B) mdpi.com | 350, 394, 417 | 443, 468 | 0.49 | Blue emitter for OLEDs |

| 1-(9-methyl anthracene)-2-(2-methyl pyridine)-benzimidazol-2-thione (APBT) rsc.org | - | 494 (crystal), 410 (solution) | 17.82% (crystal) | Near-blue light emitter |

Coordination Chemistry and Metal Complexation for Catalysis

The benzimidazole scaffold is an excellent ligand for a wide variety of metal ions due to the presence of a basic sp²-hybridized nitrogen atom with a lone pair of electrons available for coordination. researchgate.netsioc-journal.cn This ability to form stable metal complexes is central to its application in catalysis.

Detailed Research Findings: Benzimidazole-containing transition metal complexes have shown significant catalytic activity in various reactions, including ethylene (B1197577) oligomerization and polymerization. sioc-journal.cn The electronic and steric effects of substituents on the benzimidazole ring play a crucial role in determining the catalytic performance of the resulting complex. sioc-journal.cn The bromine atom at the 6-position of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- acts as an electron-withdrawing group, which can influence the electron density on the coordinating nitrogen and thereby modulate the catalytic activity of its metal complexes.

Studies on related bis-benzimidazole derivatives have shown that they form stable, four-coordinate complexes with transition metals like Cu(II), Zn(II), and Ni(II), typically adopting a distorted tetrahedral geometry. nih.gov The bond lengths and angles in these complexes can be precisely characterized, and theoretical calculations often complement experimental data to understand their electronic structure. nih.gov For instance, in one study, the calculated metal-nitrogen bond lengths in Zn, Cu, and Ni complexes were approximately 2.09 Å, 2.01 Å, and 1.93 Å, respectively. nih.gov The ability of these complexes to act as catalysts is being explored for a range of organic transformations.

Table 7.2.1: Metal Complexation and Catalytic Applications of Benzimidazole Derivatives

| Ligand Type | Metal Ion(s) | Coordination Geometry | Catalytic Application | Reference |

|---|---|---|---|---|

| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II) | Distorted Tetrahedral | Potential anticancer agents, catalysis | nih.gov |

| General Benzimidazole derivatives | Fe, Co, Ni, Pd, etc. | Varies | Ethylene oligomerization and polymerization | sioc-journal.cn |

| 2-(2′-pyridyl)benzimidazole | Ru(II) | Octahedral | Photosensitization in DSSCs | rsc.org |

Polymerization and Materials Science Applications

The structural rigidity and potential for intermolecular interactions make 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- an attractive monomer for the synthesis of high-performance polymers. The incorporation of benzimidazole units into polymer backbones is a known strategy to enhance thermal stability and modify mechanical properties.

Detailed Research Findings: Polymers containing benzimidazole and thiophene units have been synthesized for applications in polymer solar cells. psu.eduresearchgate.net A key challenge in this area is maintaining polymer solubility for device fabrication, which can be addressed by chemical modification. For example, replacing a sulfur atom with a dialkyl-substituted carbon in a related benzimidazole structure improved polymer solubility while maintaining the desirable coplanar backbone. psu.edu The synthesis of a copolymer containing 4,7-bis(5-bromo-2-thienyl)-2,2-dihexyl-2H-benzimidazole, a monomer structurally very similar to the subject of this article, has been reported via Stille polymerization. psu.edu

The inclusion of benzimidazole moieties in polyimides has been shown to significantly improve their thermal and dielectric properties. nih.gov The rigid benzimidazole rings and the potential for hydrogen bonding between N-H groups contribute to closer molecular packing, hindering thermal dissociation and reducing the coefficient of thermal expansion (CTE). nih.gov For one polyimide series, incorporating 50% of a bis-benzimidazole diamine increased the 5% decomposition temperature to 554 °C and the glass transition temperature to 448 °C. nih.gov

Table 7.3.1: Properties of Polymers Incorporating Benzimidazole Moieties

| Polymer Type | Monomer/Segment | Key Property Enhancement | Reported Value |

|---|---|---|---|

| Polyimide (PI) nih.gov | Bis-benzimidazole diamine | Thermal Stability (T_g) | 448 °C |

| Polyimide (PI) nih.gov | Bis-benzimidazole diamine | Reduced CTE | 16.1 ppm/K |

| Polyimide (PI) nih.gov | Mono-benzimidazole diamine | Tensile Strength | 148.6 MPa |

| Conjugated Polymer psu.edu | Dihexyl-thienyl-benzimidazole | Solubility, PL Emission | Emission max at 500-561 nm |

Sensing and Recognition Systems

The ability of the benzimidazole nitrogen and the thiophene sulfur atoms to coordinate with ions makes 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- a promising scaffold for chemosensors. These sensors can signal the presence of specific analytes through changes in their optical properties, such as color or fluorescence.

Detailed Research Findings: Benzimidazole-based chemosensors have been successfully developed for the selective detection of various metal ions, including Fe(II), Fe(III), Zn(II), and Cu(II). rsc.orgrsc.orgnih.gov These sensors often operate via a "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement) mechanism. For example, one sensor exhibited a color change from colorless to dark green in the presence of iron ions and a separate "OFF-ON" fluorescent response to zinc ions, with detection limits well below World Health Organization guidelines for drinking water. rsc.org

The sensing mechanism typically involves the coordination of the metal ion with the benzimidazole nitrogen, which perturbs the intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT) processes of the fluorophore. rsc.orgnih.gov In some cases, the binding of a metal ion can inhibit prototropic tautomerization in the benzimidazole fragment, leading to a distinct fluorescence response. nih.gov The presence of the soft sulfur atom in the thienyl ring of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- could also enable selective interactions with soft metal ions. Furthermore, benzimidazole derivatives have been investigated for their ability to bind anions, adding another dimension to their sensing capabilities. southasiacommons.net

Table 7.4.1: Performance of Benzimidazole-Based Chemosensors

| Sensor | Analyte | Sensing Method | Response | Detection Limit (LOD) |

|---|---|---|---|---|

| Sensor 1 rsc.org | Fe(II) / Fe(III) | Colorimetric | Colorless to dark green | 1.18 µM / 1.21 µM |

| Sensor 1 rsc.org | Zn(II) | Fluorometric | "OFF-ON" | 1.05 µM |

| BBMP rsc.org | Cu(II) | Fluorometric | "Turn-off" | - |

| BBMP rsc.org | Zn(II) | Fluorometric | Ratiometric turn-on | - |

Supramolecular Assembly and Self-Healing Materials

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The structure of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- is well-suited for forming such assemblies through a combination of hydrogen bonding, π-π stacking, and other weak interactions.

Detailed Research Findings: The benzimidazole moiety is a powerful motif for directing supramolecular assembly. researchgate.net The N-H proton can act as a hydrogen bond donor, while the sp² nitrogen can act as an acceptor. This directional hydrogen bonding is a key factor in the crystal packing of many benzimidazole derivatives. For example, in (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole, N-H···N hydrogen bonds link molecules into rows. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzimidazole and thiophene rings are crucial for building extended architectures. researchgate.net The crystal structure of a related compound, 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole, reveals stabilization through intermolecular C-H···N and C-H···π contacts. tubitak.gov.tr The cooperative nature of these weak interactions can lead to the formation of complex, three-dimensional networks. acs.org

While direct research on self-healing materials using this specific compound is not yet prevalent, the principles of supramolecular assembly are foundational to this field. Materials held together by reversible non-covalent bonds, such as the hydrogen bonds and π-π interactions common in benzimidazole assemblies, can potentially reform after being damaged, imparting a self-healing capability.

Table 7.5.1: Key Intermolecular Interactions in Thienyl-Benzimidazole Crystal Structures

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole | N-H···N Hydrogen Bonds | Links molecules into rows along the b-axis. | nih.gov |

| (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole | C-H···S Interactions | Weak interactions contributing to packing. | nih.gov |

| 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole | C-H···N Contacts | Stabilizes the crystal structure. | tubitak.gov.tr |

| 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole | C-H···π Interactions | Links molecules into chains. | tubitak.gov.tr |

Photochromic and Thermochromic Studies

Photochromic and thermochromic materials can reversibly change their color and optical properties in response to light or heat, respectively. The thienyl group is a well-known component of highly efficient photochromic molecules, suggesting that 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- could exhibit these smart properties.

Detailed Research Findings: Photochromism is a reversible transformation between two isomers with different absorption spectra, induced by photoirradiation. researchgate.net Diarylethenes containing thiophene rings are a prominent class of photochromic molecules. Upon irradiation with UV light, they undergo a cyclization reaction to form a colored, closed-ring isomer. This process can be reversed by irradiation with visible light. The thermal stability of the isomers is a key parameter for applications in optical memory and molecular switches.

While specific photochromic studies on 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- are not widely reported, its structural similarity to known photochromic systems is compelling. The 2-(2-thienyl) moiety can be considered the photoactive component. The benzimidazole part, with its bromo-substituent, would act as a modulating group, influencing the electronic properties and potentially the switching behavior (e.g., color of the isomers, fatigue resistance, and thermal stability).

Thermochromism in related imidazole (B134444) systems has also been observed. Some imidazole dimers exhibit a color change upon heating, which is attributed to the reversible dissociation of the dimer into colored free radicals. researchgate.net The potential for similar thermally induced electronic changes in 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- warrants further investigation.

Table 7.6.1: Characteristics of Related Photochromic and Thermochromic Systems

| System Type | Active Moiety | Stimulus | Observed Change | Potential Application |

|---|---|---|---|---|

| Diarylethenes researchgate.net | Thiophene | UV/Visible Light | Reversible color change | Molecular switches, optical data storage |

Structure Activity/property Relationship Sar/spr Analysis and Derivatization Strategies for 1h Benzimidazole, 6 Bromo 2 2 Thienyl Analogues

Systematic Modification of the Benzimidazole (B57391) Core

The benzimidazole core is a versatile scaffold, and modifications at several positions have been shown to significantly influence the biological activity of its derivatives. nih.govnih.gov Key positions for substitution include the N-1, C-5, and C-7 positions, as well as the broader benzene (B151609) ring.

Substitutions at the N-1 position of the benzimidazole ring are known to be crucial for modulating pharmacological effects. frontiersin.org For instance, the introduction of alkyl or benzyl (B1604629) groups can enhance anti-inflammatory activity. nih.gov In the context of 6-bromo-2-(2-thienyl)benzimidazole, N-arylation has been explored as a strategy to develop materials with interesting non-linear optical (NLO) properties. nih.gov The synthesis of N-aryl derivatives of 5-bromo-2-aminobenzimidazole suggests that similar modifications on the 6-bromo isomer could lead to novel materials. nih.gov

While the 6-position is occupied by a bromine atom in the parent compound, the electronic nature of substituents at other positions on the benzene ring, such as C-5 and C-7, can also impact activity. The introduction of electron-withdrawing groups like a nitro group at the C-5 position has been shown to be critical for the CDK-inhibitory and anti-inflammatory activities in some benzimidazole series. nih.gov Conversely, electron-donating groups at the 6-position, such as a methoxy (B1213986) group, have been associated with potent anti-inflammatory activity. nih.gov

Systematic modifications of the benzimidazole core are summarized in the table below:

| Modification Site | Type of Modification | Potential Impact |

| N-1 | Alkylation/Arylation | Modulation of anti-inflammatory and non-linear optical properties nih.govnih.gov |

| C-5 | Electron-withdrawing groups (e.g., -NO2) | Enhancement of CDK-inhibitory and anti-inflammatory activities nih.gov |

| C-5/C-6 | Dinitro substitution | Known for antihelminthic activity mdpi.com |

| C-6 | Electron-donating groups (e.g., -OCH3) | Potent anti-inflammatory activity nih.gov |

Exploration of Substituent Effects on the Thienyl Moiety

For example, in a series of 2,5-disubstituted benzimidazoles, the nature of the substituent on an aromatic ring at the 2-position was found to be a key determinant of antifungal activity. nih.gov While this study did not specifically use a thienyl group, it highlights the principle that substituents on the 2-position aryl ring are critical. In another study on 4,7-di-2-thienyl-2,1,3-benzothiadiazole, the addition of terminal trimethylsilyl (B98337) substituents on the thiophene (B33073) rings enhanced solubility and photostability. mdpi.com This suggests that similar substitutions on the thienyl ring of 6-bromo-2-(2-thienyl)benzimidazole could improve its physicochemical properties.

The introduction of bulky substituents on the thienyl ring can also influence the molecule's conformation and its interaction with biological targets. The dihedral angle between the benzimidazole and thienyl rings can be altered by substituents, which in turn can affect binding affinities. researchgate.net

Potential modifications to the thienyl moiety and their expected outcomes are outlined below:

| Modification Site on Thienyl Ring | Type of Modification | Potential Impact |

| C-5' | Trimethylsilyl group | Increased solubility and photostability mdpi.com |

| Various | Introduction of bulky groups | Altered conformation and target binding affinity researchgate.net |

| Various | Electron-donating or -withdrawing groups | Modulation of electronic properties and biological activity nih.gov |

Influence of Halogen Atom Variations on Electronic and Steric Properties

The bromine atom at the 6-position of the benzimidazole ring significantly influences the molecule's electronic properties and can participate in halogen bonding interactions. Varying the halogen atom at this position can provide insights into the steric and electronic requirements for activity.

The position of the halogen also matters. For instance, a comparison of 2,4-difluoro substitution versus mono-fluoro substitution in a series of 2-aminobenzimidazoles showed that the former led to better inhibition of p38α MAP kinase. nih.gov This indicates that both the type and number of halogen substituents are critical design elements.

The following table summarizes the influence of halogen variations:

| Halogen at C-6 | Property | Impact |

| Bromine (Br) | Electronic | Electron-withdrawing, influences pKa nih.gov |

| Steric | Moderate size, can form halogen bonds nih.gov | |

| Chlorine (Cl) | Electronic | More electronegative than bromine |

| Biological | Can lead to different activity profiles compared to bromo-derivatives mdpi.com | |

| Fluorine (F) | Electronic | Highly electronegative, can alter metabolic stability |

| Biological | Often used to enhance binding affinity and cell permeability |

Positional Isomerism and Its Impact on Research Outcomes

The position of the bromo substituent on the benzimidazole ring, specifically comparing the 5-bromo and 6-bromo isomers, can have a significant impact on the compound's biological activity. This is due to the different electronic environments and potential for intermolecular interactions at these positions.

A study on positional isomers of 5- and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles revealed that the biological activity can be highly dependent on the bromine's location. nih.gov Although this study does not feature a 2-thienyl group, it underscores the principle that positional isomerism is a critical factor in the SAR of substituted benzimidazoles. For instance, in that study, the 5-bromo derivatives were found to be more effective against certain microbial strains than their 6-bromo counterparts. nih.gov

Design Principles for Modulating Specific Biological or Material Properties

Based on the SAR and SPR analyses of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- analogues, several design principles can be formulated to guide the development of new compounds with desired characteristics.

For Enhanced Biological Activity:

Antimicrobial Agents: The introduction of specific substituents on the benzimidazole core, such as a second halogen or a nitro group, can be explored. mdpi.comnih.gov The nature of the halogen at the 6-position should be considered, as chloro-derivatives have shown superior antifungal activity in some scaffolds. mdpi.com

Anti-inflammatory Agents: N-alkylation or N-arylation of the benzimidazole core is a promising strategy. nih.gov Additionally, the introduction of electron-donating groups on the benzene ring could enhance activity. nih.gov

Anticancer Agents: Modifications leading to fused heterocyclic systems, such as thiazolo[3,2-a]benzimidazoles, have shown potent cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net

For Tailored Material Properties:

Non-Linear Optical (NLO) Materials: N-arylation of the benzimidazole core with various aryl boronic acids is a key strategy. nih.gov The choice of the aryl group can be used to tune the NLO response.

Improved Physicochemical Properties: The introduction of groups like trimethylsilyl on the thienyl moiety can enhance solubility and photostability, which is beneficial for both biological and material applications. mdpi.com

The following table provides a summary of design principles for different applications:

| Target Property | Design Strategy | Rationale |

| Antimicrobial Activity | Vary halogen at C-6; introduce additional electron-withdrawing groups | Halogen type and electronic properties are critical for antimicrobial effects mdpi.comnih.gov |

| Anti-inflammatory Activity | N-alkylation/arylation; add electron-donating groups to benzene ring | These modifications have been shown to enhance anti-inflammatory potency nih.gov |

| Anticancer Activity | Create fused heterocyclic systems | Fused rings can lead to potent cytotoxic compounds researchgate.netresearchgate.net |

| NLO Properties | N-arylation of the benzimidazole | Aryl substituents can significantly enhance the non-linear optical response nih.gov |

| Solubility/Photostability | Substitution on the thienyl ring (e.g., with TMS) | Can improve physicochemical properties for various applications mdpi.com |

Challenges and Future Research Directions for 1h Benzimidazole, 6 Bromo 2 2 Thienyl

Emerging Synthetic Methodologies and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes is paramount for the broader investigation of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- and its derivatives. Current research on related benzimidazoles points toward several promising methodologies.

Future research should focus on adapting and optimizing these green chemistry principles specifically for the synthesis of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-. A key challenge is to achieve high yields and purity while minimizing waste and avoiding harsh reaction conditions. The direct condensation of 4-bromo-1,2-benzenediamine with thiophene-2-carboxaldehyde using sustainable catalysts could be a primary focus.

Table 1: Emerging and Sustainable Synthetic Methods for Benzimidazole (B57391) Synthesis | Methodology | Catalyst/Conditions | Advantages | Reference | | :--- | :--- | :--- | :--- | | Microwave-Assisted Synthesis | Sodium metabisulfite (B1197395) or catalyst-free | Reduced reaction time (minutes vs. hours), increased yields. nih.govnih.gov | | Ultrasound-Promoted Synthesis | BPAE at room temperature | Energy efficiency, shorter reaction times. jrtdd.com | | Clay-Catalyzed Condensation | Montmorillonite (B579905) K10 in ethanol (B145695) | Sustainable, mild conditions (room temperature), simple work-up. nih.gov | | Natural Catalysis | Papaya Bark Ash | Green, inexpensive, and biodegradable catalyst. jrtdd.com |

Unexplored Reactivity Pathways and Mechanistic Insights

The reactivity of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- is largely dictated by the three main components of its structure: the N-H of the imidazole (B134444) ring, the C-Br bond on the benzene (B151609) ring, and the thienyl moiety. While the N-H allows for N-alkylation, the C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions.

Studies on the closely related 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole have demonstrated successful palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions to functionalize the C-Br position. nih.govnih.gov These established pathways provide a roadmap for creating a diverse library of derivatives from 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-.

Future research should aim to:

Explore a wider range of coupling partners in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions at the 6-position.

Investigate the selective functionalization of the thiophene (B33073) ring, which presents its own unique reactivity.

Conduct detailed mechanistic studies, combining experimental data with computational analysis, to understand the kinetics and thermodynamics of these transformations, leading to more rational reaction optimization.

Development of Novel Spectroscopic Probes and Characterization Techniques

Benzimidazole derivatives are known for their potential applications as fluorescent sensors and probes. researchgate.net The conjugated system formed by the benzimidazole and thienyl rings in the target molecule suggests inherent luminescent properties that could be exploited.

Research on structurally similar fused heterocyclic systems has shown that introducing amino groups can create novel pH probes where protonation leads to significant changes in UV-Vis absorption and fluorescence emission. mdpi.com This indicates that 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- could serve as a platform for developing new chemosensors.

Future directions include:

Synthesizing derivatives with specific ionophores or recognition motifs to create selective fluorescent probes for metal cations, anions, or biologically relevant small molecules.

Studying the solvatochromic properties of the molecule to develop probes for solvent polarity.

Utilizing advanced characterization techniques beyond standard NMR and mass spectrometry, such as single-crystal X-ray diffraction, to precisely determine its solid-state structure and intermolecular interactions. researchgate.netnih.gov

Advanced Computational Modeling and Machine Learning Applications

In silico methods are becoming indispensable for accelerating drug discovery and materials science. For 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-, computational approaches can provide profound insights where experimental data is lacking.

Table 2: Computational Applications in Benzimidazole Research | Computational Method | Application | Findings/Predictions | Reference | | :--- | :--- | :--- | :--- | | Computer-Aided Drug Design (CADD) | Pharmacophore modeling and molecular docking. | Identified E. coli DNA Gyrase B as a potential target for bromo-benzimidazoles, predicting key residue interactions. nih.govnih.gov | | Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties (HOMO-LUMO), and spectroscopic data. | Used to interpret photophysical properties and predict pKa values for benzimidazole-based pH sensors. mdpi.comresearchgate.net | | ADMET Profiling | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Showed that certain benzimidazole derivatives possess drug-like properties comparable to existing drugs. nih.govrsc.org |

Future research should leverage these tools to:

Build quantitative structure-activity relationship (QSAR) and machine learning models to predict the biological activity or material properties of novel derivatives before their synthesis.

Perform molecular dynamics simulations to understand how the molecule interacts with potential biological targets or organizes in condensed phases.

Use DFT to calculate properties relevant to materials science, such as polarizability and hyperpolarizability, to assess its potential in non-linear optics and electronics. researchgate.net

Discovery of New Biological Targets and Mechanistic Understanding (In Vitro)

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. rsc.org Derivatives have shown a wide spectrum of biological activities, and the unique substitution pattern of 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- makes it a candidate for screening against various diseases.

In vitro studies on related bromo- and thienyl-substituted benzimidazoles and benzothiazoles have identified several potential mechanisms and targets.

Table 3: Potential In Vitro Biological Targets for Benzimidazole Scaffolds | Biological Target/Pathway | Therapeutic Area | Findings for Related Compounds | Reference | | :--- | :--- | :--- | :--- | | DNA Gyrase B (E. coli) | Antibacterial | Computationally designed bromo-benzimidazoles are predicted to be effective inhibitors. nih.govnih.gov | | Dihydrofolate Reductase (DHFR) | Antibacterial, Anticancer | Identified as a promising target for N,2,6-trisubstituted benzimidazoles. nih.govrsc.orgrsc.org | | Poly (ADP-ribose) Polymerase (PARP) | Anticancer | A nitro-benzimidazole derivative showed potent PARP inhibition and induced S-phase cell cycle arrest. nih.gov | | Sphingolipid Metabolism (e.g., Acid Ceramidase) | Anticancer | Thienyl-substituted benzothiazoles induced apoptosis via inhibition of enzymes in this pathway. nih.gov | | Nitric Oxide (NO) Generation | Anti-inflammatory | Bromo-thiazolo-benzimidazoles were significant inhibitors of LPS-stimulated NO generation in macrophages. nih.govresearchgate.net |

The clear challenge is to screen 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- and its derivatives against these and other targets to uncover its specific biological potential. Future work should focus on cell-based assays to determine cytotoxicity against cancer cell lines, antimicrobial activity against resistant bacterial strains, and enzyme inhibition assays to elucidate its precise mechanism of action. nih.govresearchgate.net

Innovation in Functional Materials and Device Integration

The application of benzimidazole derivatives extends beyond medicine into materials science. Their rigid, conjugated structures make them attractive candidates for organic electronics. Research has demonstrated the use of benzimidazole derivatives in developing highly efficient Organic Light-Emitting Diodes (OLEDs). researchgate.net

The combination of the electron-rich thiophene ring and the benzimidazole core in 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- suggests potential as a building block for p-type or ambipolar organic semiconductors. The bromine atom provides a convenient handle for further polymerization or functionalization to tune the material's electronic properties.

Future research opportunities include:

Synthesizing oligomers and polymers based on the 1H-Benzimidazole, 6-bromo-2-(2-thienyl)- monomer for testing in Organic Field-Effect Transistors (OFETs).

Investigating its electroluminescent properties for potential use as an emitter or host material in OLEDs.

Developing thin films of the material and integrating them into sensor devices to exploit its potential pH- or chemo-responsive properties. mdpi.com

Interdisciplinary Research Opportunities involving 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-